2-Amino-3-bromo-5-methoxybenzoic acid

説明

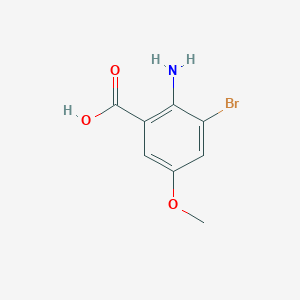

2-Amino-3-bromo-5-methoxybenzoic acid (CAS RN: 887577-86-8) is a substituted benzoic acid derivative featuring an amino (-NH₂) group at position 2, a bromine atom at position 3, and a methoxy (-OCH₃) group at position 3. Its molecular formula is C₈H₇BrNO₃, with a molecular weight of 260.09 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. Its structural uniqueness arises from the electron-donating methoxy group and electron-withdrawing bromine atom, which influence its reactivity and solubility in polar solvents .

Structure

2D Structure

特性

IUPAC Name |

2-amino-3-bromo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVFCKYBUINQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652111 | |

| Record name | 2-Amino-3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887577-86-8 | |

| Record name | 2-Amino-3-bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Amino-3-bromo-5-methoxybenzoic acid is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrNO3. The compound features a bromine atom, an amino group, and a methoxy group attached to a benzoic acid core, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the context of enzyme inhibition and modulation of signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking substrate access, and altering metabolic pathways.

- TEAD Transcription Factors : Recent studies indicate that this compound can inhibit TEAD transcription factors involved in the Hippo signaling pathway, which regulates cell proliferation and survival .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance:

- Case Study : In vitro studies showed that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential:

- Mechanism : It modulates inflammatory cytokine production, thereby reducing inflammation in cellular models.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-methoxybenzoic acid | Bromine and methoxy groups | Moderate anti-inflammatory effects |

| 2-Bromo-5-methoxybenzoic acid | Bromine at different position | Lower antiproliferative activity |

| 3-Amino-5-methoxybenzoic acid | Amino group without bromine | Higher solubility |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth in xenograft models.

- Synergistic Effects : When combined with other chemotherapeutics, it enhances the efficacy of treatments against resistant cancer cell lines.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting potential for therapeutic use.

類似化合物との比較

Key Observations:

Positional Isomerism: The relocation of bromine and methoxy groups (e.g., 2-Amino-5-bromo-3-methoxybenzoic acid) alters steric and electronic properties. For instance, the 5-bromo-3-methoxy isomer exhibits reduced solubility in water compared to the target compound due to altered polarity .

Derivative Functionality : The methyl ester derivative (CAS 1378874-22-6) retains the core structure but introduces an ester group, enhancing lipophilicity for drug delivery applications .

Simpler Analogs: 2-Amino-3-bromobenzoic acid (CAS 20776-51-6) lacks the methoxy group, resulting in a lower molecular weight (216.03 g/mol) and higher melting point (173–175°C), making it preferable for solid-phase synthesis .

Physicochemical and Reactivity Comparisons

Solubility and Stability

- This compound: Moderately soluble in DMSO and methanol but poorly soluble in water due to the methoxy group’s hydrophobicity .

- 2-Amino-5-bromo-3-methoxybenzoic acid: Similar solubility profile but less stable under acidic conditions due to the proximity of bromine and methoxy groups .

- Methyl ester derivative : Improved solubility in organic solvents (e.g., chloroform, ethyl acetate) due to esterification .

準備方法

General Synthetic Strategy Overview

The synthesis of 2-Amino-3-bromo-5-methoxybenzoic acid typically involves:

- Starting from a methoxy-substituted benzoic acid (e.g., m-methoxybenzoic acid or related derivatives).

- Selective bromination at the 3-position relative to the methoxy group.

- Introduction of the amino group at the 2-position, often via nitration followed by reduction or direct amination strategies.

Bromination of 5-Methoxybenzoic Acid Derivatives

A key precursor step is the synthesis of 2-bromo-5-methoxybenzoic acid, which serves as a substrate for subsequent amination.

Method from Patent CN112250562A (2020):

- Starting Material: m-Methoxybenzoic acid.

- Solvent: Halogenated hydrocarbons such as dichloromethane, chloroform, or dichloroethane.

- Bromination Reagents: Bromine sources like N-bromosuccinimide (NBS), dibromohydantoin, or elemental bromine.

- Catalysts: Red phosphorus as bromination initiator; potassium bromide or potassium bromate as cocatalysts.

- Acid: Sulfuric acid in controlled amounts.

- Conditions: Temperature range from -10 °C to 80 °C, reaction time between 1 to 24 hours.

- Workup: Quenching in ice water, solvent recovery under reduced pressure, filtration, and recrystallization in alcohol solvents (methanol, ethanol, or isopropanol).

- Yield and Purity: Yield > 92%, purity 98-99.6%.

| Reagent/Condition | Amount/Ratio |

|---|---|

| m-Methoxybenzoic acid | 0.1 mol (15.2 g) |

| Chloroform | 70 g |

| Concentrated sulfuric acid | 30 mL |

| Potassium bromate | 0.01 mol (1.67 g) |

| Red phosphorus | 0.012 mol (1.48 g) |

| N-bromosuccinimide (NBS) | 0.12 mol (21.36 g) |

| Temperature | 25-30 °C |

| Reaction time | 3 hours |

| Yield | 92.7% |

| Purity | 99.2% |

This method is noted for high bromine utilization efficiency, low sulfuric acid consumption, environmental friendliness, and suitability for scale-up production.

Amination to Introduce the 2-Amino Group

While direct literature on the amination of 2-bromo-5-methoxybenzoic acid to this compound is limited, analogous preparation methods for related compounds provide valuable insights.

Analogous Preparation of 2-Amino-3-methyl-5-chlorobenzoic acid (Patent CN112778147A, 2020):

- Step 1: Nitration of m-toluic acid with nitric acid (60-75%) to form 2-nitro-3-methylbenzoic acid.

- Step 2: Catalytic hydrogenation of the nitro group to amine under hydrogen atmosphere.

- Step 3: Chlorination at the 5-position using chlorination reagents with benzoyl peroxide as initiator in solvents like N,N-dimethylformamide.

- Yield: Total yield 63-68%, purity 99.0-99.5%.

This sequence suggests a viable route for this compound synthesis:

- Bromination of 5-methoxybenzoic acid to 2-bromo-5-methoxybenzoic acid.

- Nitration at the 3-position to introduce a nitro group.

- Reduction of the nitro group to an amino group.

Alternatively, direct amination via nucleophilic aromatic substitution or catalytic amination may be explored, but nitration-reduction remains a classical and reliable approach.

Synthesis of 2-Amino-5-bromobenzoic Acid as a Related Model

A related compound, 2-amino-5-bromobenzoic acid, has been synthesized as follows:

- Starting Material: Sodium 2-aminobenzoate.

- Bromination: Addition of bromine in glacial acetic acid at 15 °C for 1 hour.

- Isolation: Filtration, washing, and recrystallization via hot filtration with hydrochloric acid.

- Yield: Approximately 96%.

- Notes: The reaction yields a mixture of mono- and dibrominated products, separated by solubility differences.

This method demonstrates the feasibility of bromination in the presence of an amino group and could be adapted for methoxy-substituted analogs, considering the directing effects of substituents.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Bromination | m-Methoxybenzoic acid | NBS, red phosphorus, KBrO3, H2SO4, halogenated solvent, 25-30 °C, 3h | 92.7 | 99.2 | High yield, environmentally friendly |

| Nitration (analogous) | m-Toluic acid | HNO3 (60-75%), nitration | - | - | Precursor for amination |

| Reduction (analogous) | 2-Nitro-3-methylbenzoic acid | H2, Pd/C, hydrogenation solvent | - | - | Converts nitro to amino |

| Amination (related) | Sodium 2-aminobenzoate | Bromine in acetic acid, 15 °C | 96 | - | Mono- and dibromo products formed |

Research Findings and Considerations

- The bromination of methoxy-substituted benzoic acids is best performed in halogenated solvents with controlled catalysts to achieve regioselectivity and high yield.

- The use of red phosphorus and potassium bromate as initiators and cocatalysts enhances bromine utilization and reduces waste.

- Amination is efficiently achieved by nitration followed by catalytic hydrogenation, a method proven in structurally similar compounds.

- Purification by recrystallization from alcohol solvents ensures high purity products suitable for further synthetic applications.

- Environmental and economic benefits are emphasized in patented methods, highlighting reduced acid usage and waste generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。